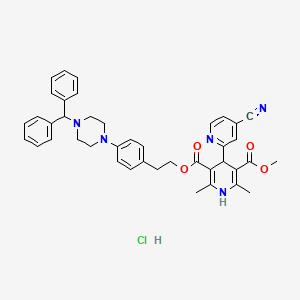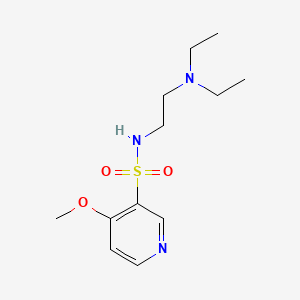
3-Pyridinesulfonamide, N-(2-(diethylamino)ethyl)-4-methoxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Pyridinesulfonamide, N-(2-(diethylamino)ethyl)-4-methoxy- is a chemical compound that belongs to the class of pyridinesulfonamides. This compound is characterized by the presence of a pyridine ring substituted with a sulfonamide group, a diethylaminoethyl group, and a methoxy group. Pyridinesulfonamides are known for their diverse biological activities and are used in various scientific research applications.
準備方法
The synthesis of 3-Pyridinesulfonamide, N-(2-(diethylamino)ethyl)-4-methoxy- can be achieved through several synthetic routes. One common method involves the reaction of 3-pyridinesulfonyl chloride with N-(2-(diethylamino)ethyl)-4-methoxyaniline in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified by recrystallization or column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
化学反応の分析
3-Pyridinesulfonamide, N-(2-(diethylamino)ethyl)-4-methoxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as halides or alkoxides replace the existing substituents.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases or imines.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium, copper), and varying temperatures and pressures depending on the specific reaction.
科学的研究の応用
3-Pyridinesulfonamide, N-(2-(diethylamino)ethyl)-4-methoxy- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activity and is studied for its potential as an enzyme inhibitor or receptor antagonist.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anticancer or antimicrobial agent.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 3-Pyridinesulfonamide, N-(2-(diethylamino)ethyl)-4-methoxy- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to compete with these substrates for binding sites. This competitive inhibition can lead to the disruption of biological pathways and processes.
類似化合物との比較
3-Pyridinesulfonamide, N-(2-(diethylamino)ethyl)-4-methoxy- can be compared with other pyridinesulfonamides, such as:
5-Bromo-N-ethylpyridine-3-sulfonamide: This compound has a bromine substituent instead of a methoxy group, which can affect its reactivity and biological activity.
N-(Pyridin-2-yl)amides: These compounds have a pyridinyl group instead of a diethylaminoethyl group, leading to different chemical properties and applications.
3-Bromoimidazo[1,2-a]pyridines: These compounds have an imidazo ring fused to the pyridine ring, resulting in unique structural and functional characteristics.
The uniqueness of 3-Pyridinesulfonamide, N-(2-(diethylamino)ethyl)-4-methoxy- lies in its specific substituents, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.
特性
CAS番号 |
115416-22-3 |
|---|---|
分子式 |
C12H21N3O3S |
分子量 |
287.38 g/mol |
IUPAC名 |
N-[2-(diethylamino)ethyl]-4-methoxypyridine-3-sulfonamide |
InChI |
InChI=1S/C12H21N3O3S/c1-4-15(5-2)9-8-14-19(16,17)12-10-13-7-6-11(12)18-3/h6-7,10,14H,4-5,8-9H2,1-3H3 |
InChIキー |
MKCNLWUTWQQHQW-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCNS(=O)(=O)C1=C(C=CN=C1)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


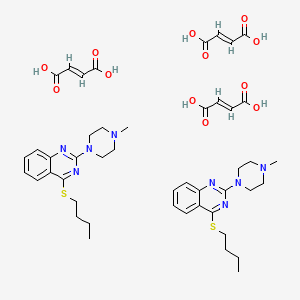
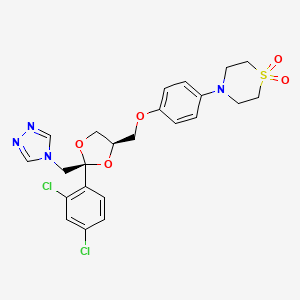
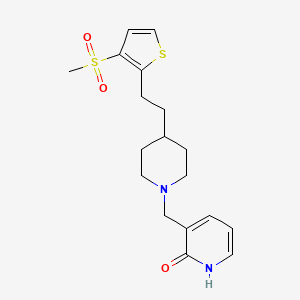
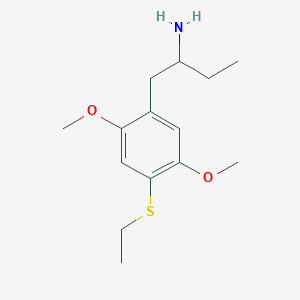
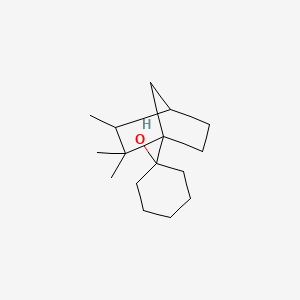
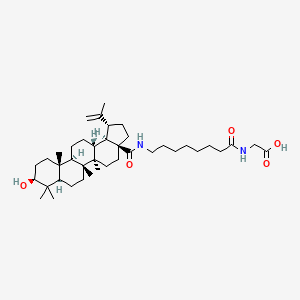

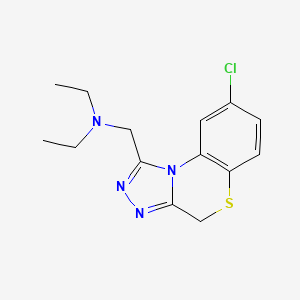

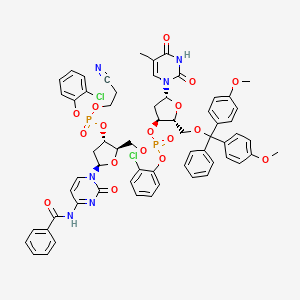
![6-[3-[3-[3-(5,11-dioxoindeno[1,2-c]isoquinolin-6-yl)propylamino]propylamino]propyl]indeno[1,2-c]isoquinoline-5,11-dione](/img/structure/B12728373.png)
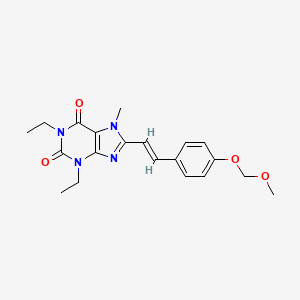
![8-(4-methoxyphenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12728382.png)
